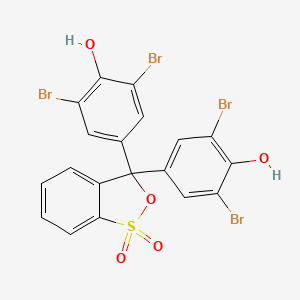

Bromophenol blue

Cat. No. B1667898

:

115-39-9

M. Wt: 670.0 g/mol

InChI Key: UDSAIICHUKSCKT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04346231

Procedure details

A mixture of ethylenediamine (60 g, 1 mole), water (250 ml), methanol (500 ml) and Bromophenol Blue solution was acidified to pH 3 (yellow color) with hydrochloric acid (165 ml, 12 N). While the resulting solution was vigorously stirred at 25° C., benzyl chloroformate (100.6 g, 0.59 mole) was added dropwise (addition time 1.75 hours). Sodium hydroxide (210 ml, 5 N) was added as required to maintain the solution at pH 3.0-4.5. The methanol was removed at reduced pressure and the reaction mixture was filtered. The aqueous filtrate was extracted once with benzene, and the benzene extract was discarded. The aqueous solution was cooled in a salt-ice bath, layered with ether and treated with sodium hydroxide (130 ml, 10 N) to pH 11-13. Three layers formed: an ether layer, an aqueous layer, and an oily blue layer. The aqueous layer was separated and extracted four times with portions of ether. The ether layer and ether extracts were combined with the oily blue layer and the ether removed using water pump vacuum. An oil pump was then used at 25° C. until the pressure dropped to 0.6 ppm. During this time, water and ethylenediamine were removed by distillation. The residue left in the flask consisted of an oil and a small amount of solid. After the mixture was filtered, 60 g (54% yield) of benzyl N-(2-aminoethyl)carbamate were obtained. This crude oil worked satisfactorily in the next step without further purification. See C. M. Hoffmann and S. R. Sapir, Journal of Organic Chemistry, 27, 3565 (1962) for further discussion of this preparatory method.

Yield

54%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][NH2:3].C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.Cl.Cl[C:36]([O:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)=[O:37].[OH-].[Na+]>CCOCC.CO.O>[NH2:3][CH2:2][CH2:1][NH:4][C:36](=[O:37])[O:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

165 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

100.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

210 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While the resulting solution was vigorously stirred at 25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(addition time 1.75 hours)

|

|

Duration

|

1.75 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the solution at pH 3.0-4.5

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methanol was removed at reduced pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous filtrate was extracted once with benzene

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the benzene extract

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The aqueous solution was cooled in a salt-ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with sodium hydroxide (130 ml, 10 N) to pH 11-13

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Three layers formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted four times with portions of ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then used at 25° C. until the pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped to 0.6 ppm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During this time, water and ethylenediamine were removed by distillation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The residue left in the flask

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After the mixture was filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCNC(OCC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 60 g | |

| YIELD: PERCENTYIELD | 54% | |

| YIELD: CALCULATEDPERCENTYIELD | 52.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |